3-(5-Amino-4-carbamoyloxazol-2-yl)phenyl acetate
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Overview
Description
3-(5-amino-4-carbamoyl-1,3-oxazol-2-yl)phenyl acetate is a complex organic compound with the molecular formula C12H11N3O4 It features an oxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-4-carbamoyl-1,3-oxazol-2-yl)phenyl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the oxazole ring, followed by functional group modifications to introduce the amino and carbamoyl groups. The final step often involves esterification to attach the phenyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-4-carbamoyl-1,3-oxazol-2-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(5-amino-4-carbamoyl-1,3-oxazol-2-yl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 3-(5-amino-4-carbamoyl-1,3-oxazol-2-yl)phenyl acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-amino-4-carbamoyl-1,3-oxazol-2-yl)phenyl methanol
- 3-(5-amino-4-carbamoyl-1,3-oxazol-2-yl)phenyl ethyl acetate
- 3-(5-amino-4-carbamoyl-1,3-oxazol-2-yl)phenyl propionate
Uniqueness
3-(5-amino-4-carbamoyl-1,3-oxazol-2-yl)phenyl acetate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its oxazole ring and phenyl acetate moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H11N3O4 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
[3-(5-amino-4-carbamoyl-1,3-oxazol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C12H11N3O4/c1-6(16)18-8-4-2-3-7(5-8)12-15-9(10(13)17)11(14)19-12/h2-5H,14H2,1H3,(H2,13,17) |
InChI Key |
STTDMIUGCZTANE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC(=C(O2)N)C(=O)N |
Origin of Product |
United States |
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